![molecular formula C11H8F2N2O B3148334 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 642491-85-8](/img/structure/B3148334.png)
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
Übersicht
Beschreibung
The compound “6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one” is a complex organic molecule. The 2,3-dihydropyrrole unit is a privileged heterocycle found in many pharmacologically active natural products .
Synthesis Analysis
Significant recent advances in the synthesis of 2,3-dihydropyrroles have led to intense interest in the development of new drug candidates . A metal-free sequential decarbonylative annulation of Ncyanamides for the construction of 2,3-dihydropyrrolo [2,1-b]quinazolin-9 (1H)-ones has been reported .Chemical Reactions Analysis
While specific chemical reactions involving “6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one” were not found, the synthesis of similar compounds often involves complex organic reactions .Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity
The compound 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, as part of the quinazolinone family, has been explored in various synthetic and reactivity studies. An improved, scalable synthetic route to the quinazolinone natural product, including this compound, has been reported. This methodology applies to analogue synthesis and the synthesis of related natural products. Additionally, the reactivity of this scaffold to various electrophilic reagents, enabling stereoselective product generation, has been documented (Sutherell & Ley, 2016).
Crystal Structure and Physical Properties
The crystal structure of compounds within the quinazolinone class, including 6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one, has been studied. For instance, a related compound, C20H19N3O, exhibits a planar molecular structure, important for understanding its physical properties and potential interactions (Elmuradov et al., 2010).
Biological Activity
The quinazolinone derivatives have been investigated for their antimicrobial activity. Studies have explored a series of arylidene- and arylhydroxymethyl derivatives of tetrahydropyrrolo[2,1-b]quinazolin-9-one, showing promising results against various microbial strains, including S. aureus, E. coli, and Candida albicans. This highlights the potential use of these compounds in developing new bactericides (Ortikov et al., 2017).
Synthetic Methodologies
Various synthetic methodologies have been developed for quinazolinone derivatives. These include the use of Gallium(III) triflate for one-pot synthesis, and PIFA-initiated oxidative cyclization for structural analogs of natural occurring vasicinone alkaloids. These methods offer efficient pathways for producing a range of quinazolinone compounds (Chen et al., 2008); (Vaskevych et al., 2021).
Potential Therapeutic Applications
There is ongoing research into the potential therapeutic applications of quinazolinone derivatives. For instance, novel 2,3-dihydro-1H-pyrrolo[3,2,1-ij]quinazolin-1-ones have been synthesized and evaluated for cytotoxicity against various human cancer cell lines and antimalarial activity (Mphahlele et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
6,7-difluoro-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F2N2O/c12-7-4-6-9(5-8(7)13)14-10-2-1-3-15(10)11(6)16/h4-5H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXMNUPGKOYMFFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=CC(=C(C=C3C(=O)N2C1)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Difluoro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2-Chlorophenyl)thio]-2-furylaldehyde](/img/structure/B3148254.png)


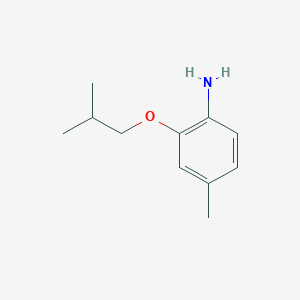

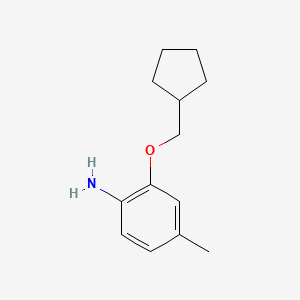
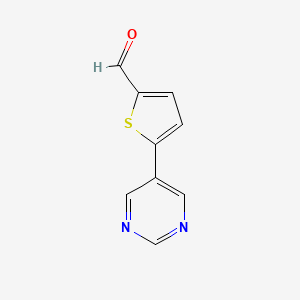
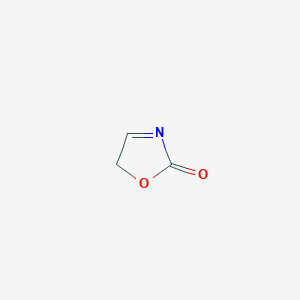
![N-[(4-chlorobenzoyl)oxy]-2,2-dimethylpropanamide](/img/structure/B3148317.png)
![6-Fluoro-2,3-dihydro-1h-pyrrolo[2,1-b]quinazolin-9-one](/img/structure/B3148332.png)
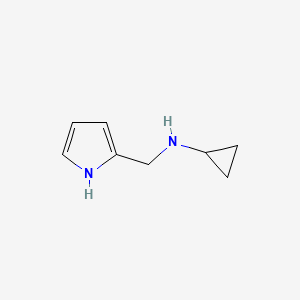
![8-Bromo-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B3148349.png)
![4-[2-(4-Morpholinyl)ethoxy]aniline dihydrochloride](/img/structure/B3148351.png)
![[4-(2-tert-Butoxycarbonylaminoethyl)-phenoxy]-acetic acid](/img/structure/B3148352.png)